molecular formula C14H23N5O3S B2972298 N,N-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-sulfonamide CAS No. 2034543-34-3

N,N-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-sulfonamide

Cat. No.: B2972298
CAS No.: 2034543-34-3
M. Wt: 341.43
InChI Key: OXEMCSILTOLGGF-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-sulfonamide (CAS 2034543-34-3) is a complex organic compound with a molecular formula of C14H23N5O3S and a molecular weight of 341.43 g/mol . This reagent features a tetrahydropyrazolo[1,5-a]pyridine scaffold acylated by a N,N-dimethylpiperazine-sulfonamide group, making it a valuable chemical intermediate in medicinal chemistry and drug discovery research. The compound is of significant interest in infectious disease research, particularly in the development of novel antileishmanial agents . Structural analogs based on the benzenesulfonamide core have demonstrated promising in vitro activity against Leishmania infantum and Leishmania amazonensis parasites, with some derivatives showing efficacy comparable to existing treatments like pentamidine but with reduced cytotoxic profiles . The integration of the sulfonamide pharmacophore with the piperazine and pyrazolo-pyridine frameworks is a strategy employed to design hybrid molecules that can interfere with specific biological pathways crucial for parasite survival . Researchers can acquire this compound for their investigations; it is offered with a purity of 90% and above and is available in various quantities from multiple suppliers . This product is intended for research and development purposes in a laboratory setting only. It is not classified as a drug or medicine and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O3S/c1-16(2)23(21,22)18-9-7-17(8-10-18)14(20)13-11-12-5-3-4-6-19(12)15-13/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEMCSILTOLGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=NN3CCCCC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-sulfonamide typically involves multiple steps, starting from readily available starting materials

    Formation of Pyrazolo[1,5-a]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Piperazine Group: The piperazine moiety is introduced through nucleophilic substitution reactions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chlorides to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N,N-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Piperazine-Sulfonamide Derivatives

  • N,N-dimethyl-4-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]methyl}piperazine-1-sulfonamide Structural Features: Replaces the pyrazolo[1,5-a]pyridine with a pyridazinone ring linked to a naphthyl group. Molecular Weight: 427.5 g/mol vs. target compound’s ~440 g/mol (estimated).
  • 3-(4-(Sulfonyl)piperazin-1-yl)-4-nitro-N-(pyridin-4-ylmethyl)aniline ()

    • Structural Features : Contains a nitro-substituted aromatic core instead of the bicyclic pyrazolo-pyridine.
    • Functional Impact : The nitro group enhances electrophilicity, which may improve interaction with nucleophilic residues in biological targets but reduces metabolic stability .

Pyrazolo-Pyridine/Pyrimidine Hybrids

  • p-MPPI and p-MPPF () Structural Features: Piperazine linked to iodobenzamido or fluorobenzamido groups and methoxyphenyl substituents. Functional Impact: These compounds act as serotonin (5-HT1A) receptor antagonists, demonstrating the piperazine core’s versatility in CNS drug design.
  • Pyrazolo[1,5-a]pyrimidine Derivatives () Example: 2-methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. Structural Features: Replaces the pyridine ring in the target compound with a pyrimidine system.

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
Target Compound ~440 N/A Pyrazolo-pyridine, dimethyl sulfonamide
N-(3-fluorophenyl)piperazine-carboxamide (A2, ) 407.4 189.5–192.1 Fluorophenyl, quinazolinone
p-MPPI () 495.3 N/A Iodobenzamido, methoxyphenyl
3c () 444.3 N/A Trifluoromethyl, imidazo-pyridazine
  • Key Observations :
    • Halogenated derivatives (e.g., A2 in ) exhibit higher melting points due to increased polarity from fluorine .
    • Trifluoromethyl groups () enhance lipophilicity, which may improve membrane permeability compared to the target compound’s sulfonamide .

Biological Activity

N,N-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-sulfonamide is a compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a piperazine ring and a pyrazolo[1,5-a]pyridine moiety. The molecular formula is C15H24N4O2SC_{15}H_{24}N_4O_2S, with a molecular weight of 332.44 g/mol. Its IUPAC name reflects its structural components and functional groups.

PropertyValue
Molecular FormulaC15H24N4O2S
Molecular Weight332.44 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and DMF

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the pyrazolo[1,5-a]pyridine scaffold. These compounds have been shown to inhibit various kinases involved in cancer cell proliferation. For instance, the mechanism of action often involves binding to the ATP-binding site of kinases, thereby disrupting signaling pathways critical for tumor growth .

In a study evaluating derivatives of pyrazolo[1,5-a]pyrimidines, several compounds exhibited significant cytotoxicity against cancer cell lines with IC50 values ranging from 1.35 to 2.18 μM .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Pyrazolo derivatives have shown promise as selective COX-2 inhibitors. In vitro studies indicated that certain derivatives demonstrated superior anti-inflammatory activity compared to standard drugs like diclofenac sodium .

The primary mechanism through which this compound exerts its effects is through kinase inhibition. By binding to the ATP-binding sites of specific kinases, it prevents the phosphorylation of target proteins essential for cell cycle progression and survival . Additionally, some studies suggest that it may interact with other molecular targets involved in inflammatory responses.

Study 1: Anticancer Activity

In a recent study published in MDPI, derivatives of pyrazolo compounds were tested against various cancer cell lines. The most active compounds showed significant inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics . The study concluded that these derivatives could serve as lead compounds for further development in cancer therapy.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of similar pyrazolo compounds. The results indicated that certain derivatives had potent activity against COX enzymes with IC50 values lower than those of traditional anti-inflammatory agents . This suggests potential applications in treating inflammatory diseases.

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and structural integrity (e.g., pyrazolo-pyridine carbonyl at ~170 ppm in ¹³C NMR) .
  • Mass Spectrometry (LCMS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities .
  • X-ray Powder Diffraction (XRPD) : Determines crystallinity and polymorphic forms .
  • Thermal Analysis (TGA/DSC) : Assesses decomposition points (e.g., TGA shows stability up to 200°C) and melting behavior .

How can researchers resolve contradictions in NMR data when substituent positions are ambiguous?

Q. Advanced

  • 2D NMR Techniques : Use HSQC and HMBC to correlate proton and carbon signals, clarifying connectivity in complex regions (e.g., distinguishing N-methyl vs. O-methyl groups) .
  • X-ray Crystallography : Resolves absolute configuration disputes, particularly for chiral centers in the piperazine ring .
  • Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts and compares them to experimental data .

What strategies optimize reaction yields during the coupling of pyrazolo-pyridine moieties with piperazine sulfonamides?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents like DMA or DMF enhance reactivity by stabilizing transition states .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation reactions, reducing side products .
  • Temperature Control : Maintain 80–90°C to balance reaction rate and decomposition .
  • Workup Optimization : Quench reactions with ice-water to precipitate intermediates, minimizing losses .

What are the key structural features influencing the biological activity of this compound?

Q. Basic

  • Piperazine Sulfonamide : Enhances solubility and receptor binding via hydrogen bonding (e.g., sulfonamide interaction with serine residues in enzymes) .
  • Pyrazolo-Pyridine Core : Provides planar aromaticity for π-π stacking in hydrophobic pockets (e.g., dopamine D4 receptor binding) .
  • N,N-Dimethyl Groups : Increase lipophilicity, improving blood-brain barrier penetration in neurological studies .

How does modifying the piperazine substituents affect binding affinity to target receptors like dopamine D4?

Q. Advanced

  • Substituent Effects : Bulky groups (e.g., cyclopropylmethyl) reduce affinity by steric hindrance, while electron-withdrawing groups (e.g., nitro) enhance interactions with aromatic microdomains in TM6 helices .
  • Molecular Docking : Simulations reveal that optimal substituent length (e.g., ethyl vs. methyl) aligns with receptor crevices, as shown in dopamine D4 ligand studies .
  • In Vitro Assays : Mitogenesis experiments confirm antagonist properties when substituents block key hydrogen-bonding sites .

What are the common impurities or byproducts observed during synthesis, and how are they identified?

Q. Basic

  • Unreacted Intermediates : Detectable via TLC or HPLC (e.g., residual pyrazolo-pyridine acid if coupling fails) .
  • Over-Sulfonated Products : Identified by LCMS ([M+H]⁺ +80–98 Da shifts) .
  • Degradation Products : Thermal decomposition (e.g., sulfonamide cleavage) monitored via TGA .

Mitigation : Use scavenger resins (e.g., polymer-bound carbonate) to trap excess reagents .

What computational methods are employed to predict the pharmacokinetic properties of derivatives?

Q. Advanced

  • QSAR Models : Correlate logP values with bioavailability; pyrazolo-pyridine derivatives with logP 2–3 show optimal absorption .
  • Molecular Dynamics Simulations : Predict metabolic stability by simulating CYP450 interactions (e.g., oxidation at the piperazine ring) .
  • ADMET Prediction : Tools like SwissADME estimate clearance rates and toxicity risks based on substituent electronegativity .

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